molecular formula C32H50O2S B14636361 2,2'-Sulfanediylbis(6-methyl-4-nonylphenol) CAS No. 54616-34-1

2,2'-Sulfanediylbis(6-methyl-4-nonylphenol)

Cat. No.: B14636361
CAS No.: 54616-34-1
M. Wt: 498.8 g/mol
InChI Key: VGMATNXJYUJWQL-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is a chemical compound that belongs to the class of alkylphenols It is characterized by the presence of a sulfur atom linking two phenolic groups, each substituted with a nonyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) typically involves the reaction of 6-methyl-4-nonylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

  • Dissolution of 6-methyl-4-nonylphenol in an organic solvent such as dichloromethane.
  • Addition of sulfur dichloride to the solution with continuous stirring.
  • Maintenance of the reaction mixture at a specific temperature (usually around 0-5°C) to control the reaction rate.
  • Purification of the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves similar steps as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding hydroquinone derivatives using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Ethers or esters of the phenolic groups.

Scientific Research Applications

2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) involves its interaction with cellular components and enzymes. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The sulfur atom in the compound can form bonds with metal ions, potentially inhibiting metalloprotein enzymes and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol: A related compound with a single phenolic group substituted with a nonyl group.

    Bisphenol A: Another bisphenol compound with two phenolic groups linked by a carbon atom instead of sulfur.

Uniqueness

2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is unique due to the presence of the sulfur atom linking the two phenolic groups, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

54616-34-1

Molecular Formula

C32H50O2S

Molecular Weight

498.8 g/mol

IUPAC Name

2-(2-hydroxy-3-methyl-5-nonylphenyl)sulfanyl-6-methyl-4-nonylphenol

InChI

InChI=1S/C32H50O2S/c1-5-7-9-11-13-15-17-19-27-21-25(3)31(33)29(23-27)35-30-24-28(22-26(4)32(30)34)20-18-16-14-12-10-8-6-2/h21-24,33-34H,5-20H2,1-4H3

InChI Key

VGMATNXJYUJWQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C)O)SC2=C(C(=CC(=C2)CCCCCCCCC)C)O

Origin of Product

United States

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